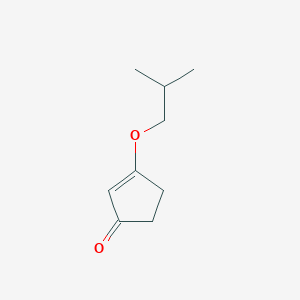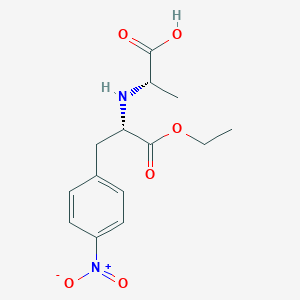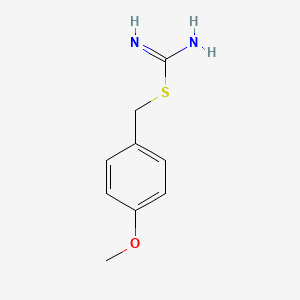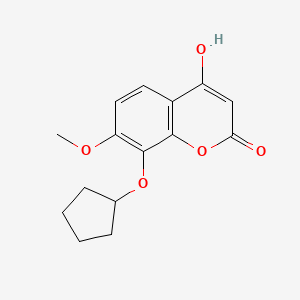
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one
Descripción general
Descripción
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with cyclopentyloxy, hydroxy, and methoxy groups.
Métodos De Preparación
The synthesis of 8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable coumarin derivative, such as 4-hydroxycoumarin.
Cyclopentyloxy Substitution: The hydroxy group at position 8 is substituted with a cyclopentyloxy group using cyclopentyl bromide in the presence of a base like potassium carbonate.
Methoxylation: The hydroxy group at position 7 is methylated using dimethyl sulfate or methyl iodide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and scalability.
Análisis De Reacciones Químicas
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or cyclopentyloxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of dyes, optical brighteners, and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one can be compared with other similar compounds, such as:
Scopoletin (7-hydroxy-6-methoxychromen-2-one): A naturally occurring coumarin with similar structural features but different substitution patterns.
Isoscopoletin (6-hydroxy-7-methoxychromen-2-one): Another coumarin derivative with a hydroxy group at position 6 instead of 4.
4-amino-8-(cyclopentyloxy)-7-methoxy-2H-chromen-2-one: A related compound with an amino group at position 4 instead of a hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H16O5 |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
8-cyclopentyloxy-4-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-18-12-7-6-10-11(16)8-13(17)20-14(10)15(12)19-9-4-2-3-5-9/h6-9,16H,2-5H2,1H3 |
Clave InChI |
KYLLFKKPBDXJHZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)O)OC3CCCC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
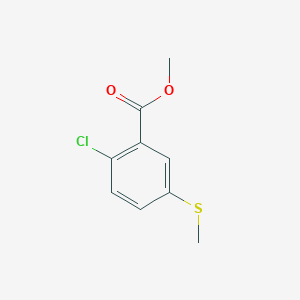
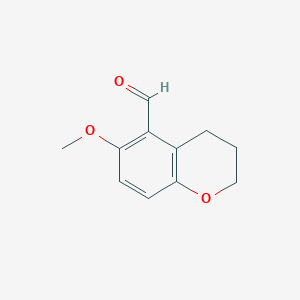

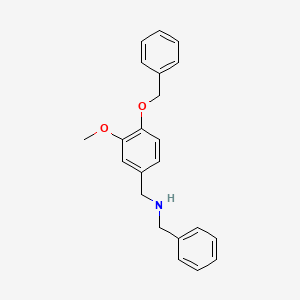
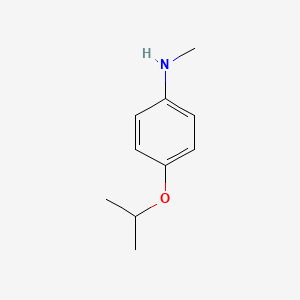

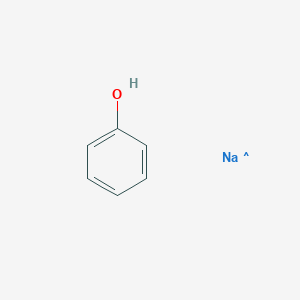
![tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate](/img/structure/B8718772.png)
![3-(Cyclohexylamino)-2-(2,4-dimethoxyphenyl)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile](/img/structure/B8718775.png)
![N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8718781.png)
